molecular formula C7H5BrClN3 B14844990 5-Amino-4-bromo-6-chloro-3-methylpyridine-2-carbonitrile

5-Amino-4-bromo-6-chloro-3-methylpyridine-2-carbonitrile

Katalognummer: B14844990
Molekulargewicht: 246.49 g/mol
InChI-Schlüssel: PGVMKMHLBYWRQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-4-bromo-6-chloro-3-methylpyridine-2-carbonitrile is a heterocyclic organic compound with a complex structure. This compound is part of the pyridine family, which is known for its diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-bromo-6-chloro-3-methylpyridine-2-carbonitrile typically involves multiple steps. One common method starts with the bromination of 2-chloro-3-methylpyridine, followed by nitration and subsequent reduction to introduce the amino group.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-4-bromo-6-chloro-3-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

5-Amino-4-bromo-6-chloro-3-methylpyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Amino-4-bromo-6-chloro-3-methylpyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Amino-4-bromo-6-chloro-3-methylpyridine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C7H5BrClN3

Molekulargewicht

246.49 g/mol

IUPAC-Name

5-amino-4-bromo-6-chloro-3-methylpyridine-2-carbonitrile

InChI

InChI=1S/C7H5BrClN3/c1-3-4(2-10)12-7(9)6(11)5(3)8/h11H2,1H3

InChI-Schlüssel

PGVMKMHLBYWRQX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(C(=C1Br)N)Cl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.